3-(Trimethylsilyl)prop-2-yn-1-amine
Overview
Description
3-(Trimethylsilyl)prop-2-yn-1-amine is a compound that is part of the broader class of N-trimethylsilyl (N-TMS) amines. These compounds are known for their utility in various organic synthesis reactions, including the controlled ring-opening polymerization of amino acid N-carboxyanhydrides (NCAs) , cycloadditions with ketenes , and reactions with primary halogen compounds or tosylates to form primary amines . The reactivity of related trimethylsilyl compounds with iminium ions has also been explored, providing access to β-aminovinylsilanes .
Synthesis Analysis
The synthesis of primary amines via their N,N-bis(trimethylsilyl) derivatives has been demonstrated, where primary halogen compounds or tosylates react with sodium bis(trimethylsilyl)amide to form N,N-bis(trimethylsilyl)amines, which can then be converted into amine hydrochlorides by treatment with aqueous HCl . This method showcases the versatility of trimethylsilyl groups in amine synthesis.
Molecular Structure Analysis
The molecular structure of N-TMS amines allows for unique reactivity patterns. For instance, the cleavage of the Si-N bond of N-TMS amine followed by NCA ring opening leads to the formation of a trimethylsilyl carbamate (TMS-CBM) propagating group, which is essential for the controlled polymerization of NCAs . The non-equivalency of trimethylsilyl proton signals in NMR spectra, as observed in the reactions of N-trimethylsilyl(diphenylmethylene)amine with isocyanates and isothiocyanates, further illustrates the complex nature of these compounds .
Chemical Reactions Analysis
N-TMS amines participate in a variety of chemical reactions. They mediate controlled ring-opening polymerization of NCAs , engage in [2 + 2] cycloadditions with ketenes to form β-lactams , and react with isocyanates and isothiocyanates by selective cleavage of the Si-N bond . Additionally, the reactivity of bis(trimethylsilyl) compounds with iminium ions leads to stereoselective formation of β-aminovinylsilanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Trimethylsilyl)prop-2-yn-1-amine and related compounds are characterized by their reactivity towards various functional groups and their ability to undergo transformations such as desilylation. For example, the reaction of aminopropyltriethoxysilane and related amines with diethylcarbamic acid trimethylsilyl ether and trimetisilylisocyanate involves the formation of intermediate products that undergo desilylation to yield cyclic and linear products . The controlled polymerization process of NCAs mediated by N-TMS amines results in polypeptides with expected molecular weights and narrow molecular weight distributions .
Scientific Research Applications
Synthesis of β-Aminovinylsilanes : The reactivity of similar trimethylsilyl compounds has been investigated for the synthesis of β-aminovinylsilanes, which are valuable in various chemical syntheses. Specifically, 3,3-bis(trimethylsilyl)propene reacts with iminium ions from secondary amines, leading to (E)-β-aminovinylsilanes (Princet, Gardes‐Gariglio, & Pornet, 2000).
Preparation of Polyfunctional Acid Amides and Hydrazides : A study discusses the synthesis of polyfunctional β-chloro-β-(trimethylsilyl)prop-2-enoic acid amides and hydrazides via amination of 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride with different amines (Andreev et al., 2021).
Formation of Octahedral Metal Complexes : Trimethylsilyl-substituted 2-aminopyridines react with metal complexes to form octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands. This has implications for oligo- and polymerization studies (Fuhrmann, Brenner, Arndt, & Kempe, 1996).
Synthesis of Linear and Heterocyclic Compounds : The reaction of 3-aminopropyltriethoxysilane and similar compounds with diethylcarbamic acid trimethylsilyl ether and trimetisilylisocyanate leads to the formation of cyclic and linear products, demonstrating versatile applications in chemical synthesis (Kirilin, Belova, Gavrilova, & Korobova, 2009).
Formation of Amino-Substituted Allenes or Conjugated Dienes : Tertiary propargylic amines undergo a reaction to afford structurally diverse amino-substituted allenes or conjugated dienes. This showcases the compound's utility in organic synthesis (Zhou, Dai, & Tian, 2018).
CO2 Capture with Silylated Ethanolamines and Piperazines : Research into CO2 capture using silylated ethanolamines and piperazines, which react with CO2 more readily than amines, highlights potential environmental applications (Herbig, Gevorgyan, Pflug, Wagler, Schwarzer, & Kroke, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-trimethylsilylprop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NSi/c1-8(2,3)6-4-5-7/h5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLNIAFAHZTVBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40580977 | |
Record name | 3-(Trimethylsilyl)prop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40580977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)prop-2-yn-1-amine | |
CAS RN |
70052-55-0 | |
Record name | 3-(Trimethylsilyl)prop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40580977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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